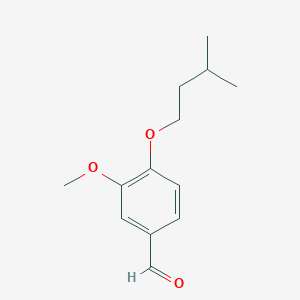

3-Methoxy-4-(3-methylbutoxy)benzaldehyde

Description

Contextual Significance in Organic Chemistry Research

In the landscape of organic chemistry, substituted benzaldehydes are fundamental intermediates for a vast array of chemical transformations. 3-Methoxy-4-(3-methylbutoxy)benzaldehyde fits within this class of versatile reagents. Its aldehyde functional group is a reactive site for nucleophilic additions and condensations, enabling the construction of larger molecular frameworks. The methoxy (B1213986) and 3-methylbutoxy ether groups on the aromatic ring influence the electronic properties and steric environment of the molecule, which can be strategically exploited in multi-step syntheses.

The compound's primary significance lies in its role as a synthetic precursor. Researchers utilize it to introduce the 3-methoxy-4-(3-methylbutoxy)phenyl moiety into target molecules. This is particularly relevant in the synthesis of analogs of naturally occurring compounds, where modifications to the substitution pattern on an aromatic ring are desired to probe structure-activity relationships (SAR).

Role as a Target Molecule in Synthetic Methodology Development

The synthesis of this compound itself, while not extensively detailed as a primary research focus, represents a practical application of established synthetic methodologies. The structure suggests a likely synthetic route from a readily available starting material, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde) nist.gov or vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The key transformation would be an etherification reaction, specifically a Williamson ether synthesis, involving the reaction of the phenolic hydroxyl group with a suitable 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane).

The successful and high-yielding synthesis of such alkoxy-substituted benzaldehydes serves as a benchmark for the efficiency and robustness of various etherification protocols. Factors such as the choice of base, solvent, and reaction conditions are optimized to achieve the desired product. Therefore, while not typically the novel target of a new methodology, compounds like this compound are important test substrates for validating and refining synthetic methods applicable to the broader class of substituted aromatic ethers.

Emerging Research Foci and Interdisciplinary Relevance

The interdisciplinary importance of this compound is most prominently demonstrated by its application in medicinal chemistry and cancer research. The compound serves as a key intermediate in the synthesis of novel bioactive molecules, such as derivatives of dehydrozingerone. nih.gov Dehydrozingerone, a structural analog of curcumin, is a natural product that has garnered attention for its potential anti-inflammatory and antitumor properties. nih.govnih.govacs.org

In one notable study, this compound was used to synthesize a dehydrozingerone analog, E-1-[3-Methoxy-4-(3-methyl-butoxy)-phenyl]-but-1-en-3-one. This synthesized derivative was subsequently evaluated for its in vitro cytotoxic activity against several human tumor cell lines. nih.gov The research highlighted that this and related compounds exhibited moderate to strong cytotoxic activity. nih.gov

The findings from this research are summarized below:

| Cell Line | Cancer Type | Finding |

| KB | Nasopharyngeal Carcinoma | Moderate to strong cytotoxic activity observed for the class of compounds. nih.gov |

| KB-VCR | Multi-drug Resistant Nasopharyngeal Carcinoma | Similar potency against parental (KB) and drug-resistant (KB-VCR) cell lines suggested the compounds were not substrates for the P-glycoprotein drug efflux pump. nih.gov |

| A549 | Lung Carcinoma | Moderate to strong cytotoxic activity observed for the class of compounds. nih.gov |

This research connects the synthetic utility of this compound directly to the pressing field of oncology. The ability to create derivatives that can overcome multi-drug resistance is a significant area of focus in the development of new chemotherapeutic agents. nih.gov The study underscores the compound's value not just as a chemical reagent, but as a crucial starting point for discovering molecules with potential therapeutic relevance, thereby bridging the gap between synthetic organic chemistry and biomedical science.

Properties

IUPAC Name |

3-methoxy-4-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8-10H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAVUZPWNRBYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350114 | |

| Record name | 3-methoxy-4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-69-4 | |

| Record name | 3-methoxy-4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 4 3 Methylbutoxy Benzaldehyde

Precursor Compounds and Starting Materials in Synthetic Routes

The synthesis of 3-Methoxy-4-(3-methylbutoxy)benzaldehyde is contingent on the availability and preparation of two key precursor types: a substituted benzaldehyde (B42025) and an alkylating agent derived from 3-methylbutanol. The specific benzaldehyde required is 3-hydroxy-4-methoxybenzaldehyde (isovanillin), which provides the core aromatic structure and the phenolic hydroxyl group necessary for etherification.

Synthesis of 3-Methoxybenzaldehyde Precursors

The isomeric precursor, 3-methoxybenzaldehyde, can be synthesized through several established routes, primarily involving either the methylation of a hydroxyl group or the oxidation of a benzyl alcohol.

One common method involves the methylation of 3-hydroxybenzaldehyde. This reaction is typically carried out using a methylating agent such as dimethyl sulfate in the presence of a base like sodium hydroxide. chemicalbook.comguidechem.comorgsyn.org The reaction proceeds by deprotonating the hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Another significant route is the oxidation of 3-methoxybenzyl alcohol. google.com Various oxidizing agents can be employed for this transformation. A method utilizing nitric acid in water as a solvent provides an efficient conversion to the corresponding aldehyde. google.com Alternative, milder conditions involve using sodium hypochlorite (NaOCl) in the presence of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAS), which facilitates the reaction between the water-soluble oxidant and the organic-soluble alcohol. docsity.comquizlet.com

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | Dimethyl Sulfate, Sodium Hydroxide | Reaction temperature maintained at 40–50°C. | Not specified | guidechem.comorgsyn.org |

| 3-Methoxybenzyl Alcohol | Nitric Acid (10-50%), Water | Room temperature (preferably 10-18°C). | 94% | guidechem.comgoogle.com |

| 3-Methoxybenzyl Alcohol | NaOCl, Tetrabutylammonium Hydrogen Sulfate (TBAS) | Phase-transfer catalysis. | 71.6% | docsity.com |

Generation of 3-Methylbutanol Derivatives

The "3-methylbutoxy" portion of the target molecule is introduced using a derivative of 3-methyl-1-butanol, also known as isoamyl alcohol. For etherification reactions like the Williamson ether synthesis, the alcohol's hydroxyl group must be converted into a better leaving group. This is typically achieved by transforming the alcohol into an alkyl halide, most commonly 1-bromo-3-methylbutane (isoamyl bromide). justdial.comdrugfuture.com

The synthesis of isoamyl bromide from isoamyl alcohol can be accomplished by reaction with hydrobromic acid (HBr), often in the presence of sulfuric acid which aids in the reaction. drugfuture.comumass.edu The reaction proceeds via an SN2 mechanism where the alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water), which is then displaced by the bromide ion. umass.educhegg.com

| Starting Material | Reagents | Reaction Type | Reference |

|---|---|---|---|

| 3-Methyl-1-butanol (Isoamyl alcohol) | Hydrobromic Acid (HBr), Sulfuric Acid (H₂SO₄) | SN2 Halogenation | drugfuture.comumass.edu |

| 3-Methyl-1-butanol (Isoamyl alcohol) | Sodium Bromide (NaBr), Sulfuric Acid (H₂SO₄) | In situ generation of HBr, SN2 reaction | umass.edu |

| 3-Methyl-1-butanol (Isoamyl alcohol) | Phosphorus, Bromine | Halogenation | drugfuture.com |

Key Synthetic Pathways

The core transformation in the synthesis of this compound is the formation of an ether bond. This is achieved through the O-alkylation of a phenolic hydroxyl group.

Etherification Reactions for O-Alkylation

O-alkylation is a fundamental process for forming ethers, where an alcohol's proton is replaced by an alkyl group. In the context of synthesizing the target compound, the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is alkylated with the 3-methylbutyl group.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgbartleby.com

In the synthesis of this compound, the reaction would proceed as follows:

Deprotonation : The phenolic starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), is treated with a strong base (e.g., sodium hydride, NaH) or a moderately strong base (e.g., potassium carbonate, K₂CO₃) to deprotonate the hydroxyl group, forming a sodium or potassium phenoxide ion. masterorganicchemistry.comyoutube.com This phenoxide is a potent nucleophile.

Nucleophilic Attack : The resulting phenoxide ion then attacks the primary alkyl halide, 1-bromo-3-methylbutane, in an SN2 reaction. The bromide ion serves as the leaving group, resulting in the formation of the desired ether, this compound. masterorganicchemistry.comwikipedia.org

For this SN2 reaction to be efficient, a primary alkyl halide is preferred, as secondary and tertiary halides are more prone to undergo competing elimination reactions. masterorganicchemistry.com Since 1-bromo-3-methylbutane is a primary halide, it is an excellent substrate for this synthesis. masterorganicchemistry.com The reaction is often carried out in polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation of the alkoxide without hindering the nucleophile. byjus.com

The O-alkylation of phenolic benzaldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its isomer isovanillin, is a well-documented transformation that directly models the synthesis of the target compound. nih.govresearchgate.net These reactions are typically variations of the Williamson synthesis.

Research on the synthesis of various ethers from isovanillin and its derivatives demonstrates that the reaction can be effectively carried out by treating the phenolic compound with an alkyl halide in the presence of a base. nih.govgoogle.com For example, the O-alkylation of 5-iodoisovanillin has been achieved with high yields using various alkyl halides in a system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base and N,N-dimethylformamide (DMF) as the solvent at room temperature. nih.gov Similarly, the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin and an ethyl halide proceeds efficiently under basic conditions, sometimes employing a phase-transfer catalyst like tetrabutylammonium bromide to enhance the reaction rate. google.com These established procedures provide a reliable blueprint for the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1-bromo-3-methylbutane to yield this compound.

Table of Compounds

| Compound Name | Synonym(s) | Role in Synthesis |

|---|---|---|

| This compound | - | Target Compound |

| 3-Hydroxy-4-methoxybenzaldehyde | Isovanillin | Precursor (Phenolic) |

| 3-Methoxybenzaldehyde | m-Anisaldehyde | Precursor |

| 3-Hydroxybenzaldehyde | - | Starting Material |

| 3-Methoxybenzyl alcohol | m-Methoxybenzyl alcohol | Starting Material |

| 3-Methyl-1-butanol | Isoamyl alcohol, Isopentyl alcohol | Starting Material |

| 1-Bromo-3-methylbutane | Isoamyl bromide, Isopentyl bromide | Precursor (Alkylating Agent) |

| Dimethyl sulfate | - | Reagent (Methylating Agent) |

| Sodium hydroxide | - | Reagent (Base) |

| Nitric acid | - | Reagent (Oxidizing Agent) |

| Sodium hypochlorite | Bleach | Reagent (Oxidizing Agent) |

| Tetrabutylammonium hydrogen sulfate | TBAS | Phase-Transfer Catalyst |

| Hydrobromic acid | - | Reagent (Brominating Agent) |

| Sulfuric acid | - | Reagent (Catalyst) |

| Sodium bromide | - | Reagent (Bromide Source) |

| Sodium hydride | - | Reagent (Base) |

| Potassium carbonate | - | Reagent (Base) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Reagent (Base) |

| N,N-Dimethylformamide | DMF | Solvent |

| Tetrabutylammonium bromide | TBAB | Phase-Transfer Catalyst |

| 4-Hydroxy-3-methoxybenzaldehyde | Vanillin | Analogous Precursor |

Alkylation of Benzaldehyde Derivatives

The synthesis of this compound and similar ethers is commonly achieved through the O-alkylation of a corresponding hydroxybenzaldehyde precursor, a classic example of the Williamson ether synthesis. The primary starting material for this transformation is typically vanillin (4-hydroxy-3-methoxybenzaldehyde). The core of this method involves the deprotonation of the hydroxyl group on the vanillin ring by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an isoamyl halide, such as 1-bromo-3-methylbutane, to form the desired ether linkage.

The general reaction scheme is as follows: Vanillin + Base → Vanillinate Anion Vanillinate Anion + 1-bromo-3-methylbutane → this compound

A similar synthetic approach can be applied to isovanillin (3-hydroxy-4-methoxybenzaldehyde) to produce related isomers. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin has been demonstrated using bromoethane in the presence of an alkali and a catalyst. google.com This highlights a versatile and widely applicable method for preparing various alkoxybenzaldehyde derivatives. nih.govresearchgate.net

Multi-step Synthetic Sequences Incorporating the Benzaldehyde Core

The substituted benzaldehyde structure is a valuable building block in organic synthesis, often serving as a key intermediate in the construction of more complex molecules. The aldehyde functional group is highly reactive and can be transformed into a wide array of other functionalities, making it a pivotal component in multi-step synthetic pathways.

For example, substituted benzaldehydes like 3-bromo-4-methoxybenzaldehyde serve as starting reagents for the total synthesis of natural products such as engelhardione and for preparing chalcones like (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. sigmaaldrich.com Similarly, 3-methoxy-4-benzyloxybenzaldehyde is used as a precursor in the preparation of biologically relevant molecules like 2,4-diamino-5-(3'-methoxy-4'-hydroxybenzyl)pyrimidine. prepchem.com

Modern synthetic strategies have also incorporated these core structures into advanced manufacturing processes. Flow chemistry, which involves linking individual reactions into continuous multi-step sequences, provides a rapid and efficient route to complex targets from simple precursors. syrris.jp This paradigm allows for the seamless transformation of a simple benzaldehyde derivative through several synthetic steps to yield a final product with high purity. syrris.jp

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent plays a critical role in the alkylation of benzaldehyde derivatives. The solvent must be able to dissolve the reactants while facilitating the desired nucleophilic substitution. In the context of Williamson ether synthesis, polar aprotic solvents are often preferred. A study on a related synthesis of 3-ethoxy-4-methoxybenzaldehyde utilized water as the solvent. google.com In other, similar transformations like the oxidative coupling of phenylpropanoids, acetonitrile has been identified as an efficient solvent that provides a good balance between reaction conversion and selectivity. scielo.br Acetonitrile is also considered a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609). scielo.br The selection of an appropriate solvent is therefore a key factor in achieving high reaction efficiency and adhering to the principles of green chemistry.

Temperature Control and Kinetic Considerations

Reaction temperature is a fundamental parameter that governs the kinetics of the synthesis. For the alkylation of isovanillin derivatives, reactions have been successfully carried out at room temperature (25 °C). google.com However, in many organic syntheses, elevated temperatures are required to overcome the activation energy barrier and increase the reaction rate. For instance, the synthesis of dihydrobenzofuran neolignans was conducted under reflux at 85 °C. scielo.br The optimization of 5,5'-methylenebis(salicylaldehyde) synthesis found the ideal temperature to be 80 °C. echemcom.com The optimal temperature for the synthesis of this compound would depend on the specific reactants and solvent system, requiring empirical determination to balance reaction speed against the potential for side-product formation at higher temperatures.

Catalyst Selection and Mechanistic Role

In the synthesis of alkoxybenzaldehydes via Williamson ether synthesis, catalysts can significantly enhance the reaction rate and yield, particularly when dealing with two immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). Phase-transfer catalysts (PTCs) are particularly effective in these systems. PTCs, such as quaternary ammonium salts, transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.

The table below summarizes various reaction conditions used in the synthesis of related alkoxybenzaldehydes.

| Precursor | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| Isovanillin | Bromoethane | Sodium Hydroxide | Benzyltriethylammonium chloride | Water | 25 | 94.8 |

| Isovanillin | Bromoethane | Sodium Hydroxide | Tetrabutylammonium fluoride | Water | 25 | 96.1 |

| Isovanillin | Bromoethane | Potassium Carbonate | Tetrabutylammonium fluoride | Water | 25 | 95.1 |

Derivatization and Structural Modifications of this compound

The this compound molecule possesses an aldehyde group that is ripe for a variety of chemical transformations, allowing for its derivatization into a wide range of other compounds. These structural modifications are key to creating new molecules with potentially novel properties.

A common and important reaction of aldehydes is the formation of Schiff bases through condensation with primary amines. Vanillin, the precursor to the title compound, is widely used to synthesize Schiff base derivatives, which have applications in coordination chemistry and materials science. researchgate.netresearchgate.net The aldehyde group of this compound would be expected to react similarly with various amines to produce a diverse library of imine-containing compounds. researchgate.net

Other potential derivatizations include:

Condensation Reactions: The aldehyde can react with compounds containing active methylene groups, such as acetophenone, in Claisen-Schmidt reactions to form chalcones. researchgate.net

Electrophilic Aromatic Substitution: The benzene ring, activated by two alkoxy groups, can undergo reactions such as bromination. The electrophilic bromination of vanillin has been demonstrated to yield bromovanillin derivatives, indicating that the aromatic core of the title compound could be similarly halogenated. youtube.com

Modifications of the Alkoxy Group: While the title compound features a 3-methylbutoxy group, a wide variety of other ether linkages can be synthesized from the parent vanillin. Examples of such derivatives reported in the literature include 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde and 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, showcasing the versatility of modifying this position on the ring. researchgate.netresearchgate.net

The table below lists examples of derivatives created from the closely related vanillin precursor.

| Derivative Type | Reactant(s) | Resulting Compound Class |

| Schiff Base | Primary Amines (e.g., pyridine-2-amine) | Imines |

| Halogenation | Bromine | Bromo-derivatives |

| Ether Synthesis | Propargyl Bromide | Alkyne-functionalized ethers |

| Ether Synthesis | 4-Nitrobenzyl Bromide | Nitrobenzyl-functionalized ethers |

Formation of Aldehyde Derivatives

The aldehyde functional group in this compound is a key site for derivatization. A prominent example of this is the formation of Schiff bases through condensation reactions with primary amines. This type of reaction is fundamental in the synthesis of various organic compounds with applications in coordination chemistry and materials science.

For instance, a precursor molecule, 4-hydroxy-3-methoxybenzaldehyde (vanillin), is often used to synthesize Schiff base ligands. The process involves the reaction of the aldehyde with an amine, leading to the formation of an imine linkage (-C=N-). This reaction can be adapted for this compound. The general scheme involves reacting the benzaldehyde derivative with a substituted amine in a suitable solvent, often with refluxing, to yield the corresponding Schiff base. The resulting imine derivatives are valuable precursors for more complex molecular structures. nih.gov

An illustrative synthesis using a related aldehyde, 4-hydroxy-3-methoxybenzaldehyde, involves its reaction with 1-(bromomethyl)-4-nitrobenzene in the presence of pyridine in acetonitrile. This initial step modifies the hydroxyl group, and the resulting product can then be used to prepare Schiff bases. nih.gov The aldehyde group remains available for subsequent reactions, such as condensation with various amines to create a library of Schiff base derivatives. researchgate.net

Table 1: Examples of Aldehyde Derivatization Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | Various primary amines | Schiff Bases (Imines) | nih.govresearchgate.net |

Transformations of the Alkoxy Side Chains

The two alkoxy groups, methoxy (B1213986) (-OCH₃) at the C3 position and 3-methylbutoxy (-OCH₂CH₂CH(CH₃)₂) at the C4 position, offer further opportunities for chemical modification. These transformations typically involve ether cleavage or synthesis to alter the side-chain structure.

A common method for installing alkoxy chains onto a phenolic precursor is the Williamson ether synthesis. For example, the synthesis of 3-ethoxy-4-methoxybenzaldehyde is achieved by reacting isovanillin (3-methoxy-4-hydroxybenzaldehyde) with bromoethane in the presence of a base like potassium carbonate or sodium hydroxide. google.comgoogle.com This same principle is applied to synthesize the target molecule, where isovanillin is alkylated with a 3-methylbutyl halide.

Conversely, the alkoxy groups can be modified or cleaved. Selective demethylation or dealkylation can be performed under specific conditions to yield hydroxyl groups, which can then be re-alkylated with different groups. For instance, the synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde involves the protection of the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde using bromomethyl methyl ether. chemicalbook.com This demonstrates the feasibility of manipulating the C4 substituent, a strategy that could be applied to modify the 3-methylbutoxy group.

Table 2: Representative Transformations of Alkoxy Groups on Benzaldehyde Scaffolds

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 3-Methoxy-4-hydroxybenzaldehyde | Bromomethyl methyl ether, N,N-diisopropylethylamine | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | O-Alkylation (Protection) | chemicalbook.com |

| Isovanillin | Bromoethane, Potassium Carbonate | 3-Ethoxy-4-methoxybenzaldehyde | Williamson Ether Synthesis | google.com |

Synthesis of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound involves modifying the substituents on the aromatic ring beyond the alkoxy chains. This allows for the creation of a wide range of structurally related compounds for various research applications.

One approach is to vary the group at the C4 position. Starting from 4-hydroxy-3-methoxybenzaldehyde, different alkyl or arylalkyl groups can be introduced via Williamson ether synthesis. An example is the synthesis of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, where the 3-methylbutoxy group is replaced by a 4-nitrobenzyloxy group. nih.gov This is accomplished by reacting 4-hydroxy-3-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene. nih.gov

Further modifications can include altering the substitution pattern on the benzene ring itself. For example, isotopically labelled analogues such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde have been synthesized from non-aromatic precursors through a multi-step sequence involving cyclization, aromatization, and functional group manipulations. researchgate.net This demonstrates the potential for introducing substituents at other positions on the ring, such as C2, C5, or C6, to create a diverse library of analogues. Another simple analogue is 3-Methoxy-4-methylbenzaldehyde, where the C4 alkoxy group is replaced by a methyl group. nih.gov

Table 3: Synthesis of Analogues with Varied Substituents

| Analogue Name | Key Synthetic Precursor | Key Reagent/Method | Varied Substituent | Reference |

|---|---|---|---|---|

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | 4-Hydroxy-3-methoxybenzaldehyde | 1-(Bromomethyl)-4-nitrobenzene | 4-Nitrobenzyloxy group at C4 | nih.gov |

| [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde | Acyclic non-aromatic precursor | Multi-step synthesis including formylation, Baeyer-Villiger, and selective demethylation | Hydroxyl groups at C2 and C3 | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular structure by probing the interaction of the molecule with electromagnetic radiation. For 3-Methoxy-4-(3-methylbutoxy)benzaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aldehyde proton is typically found significantly downfield (around 9.8-10.0 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring appear as distinct signals, with their splitting patterns revealing their substitution pattern. The protons of the methoxy (B1213986) and the 3-methylbutoxy groups are observed in the upfield region, with characteristic chemical shifts and multiplicities that allow for their unambiguous assignment.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield (typically >190 ppm). The aromatic carbons show signals in the 110-160 ppm range, while the carbons of the methoxy and 3-methylbutoxy groups are found in the upfield region.

Below is a table of predicted NMR data based on the compound's structure.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ) ppmMultiplicityIntegrationAssignment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A strong, sharp peak corresponding to the aldehyde carbonyl (C=O) stretch is expected. Other significant peaks include those for the aldehyde C-H stretch, aromatic C=C stretches, C-O ether linkages, and aliphatic C-H stretches of the alkyl chain.

| Characteristic IR Absorption Bands |

| Wavenumber (cm⁻¹)Vibration TypeFunctional Group |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. For this compound (molecular formula C₁₃H₁₈O₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (222.27 g/mol ). The fragmentation pattern would likely involve initial cleavage of the ether bond, leading to the loss of the 3-methylbutoxy group, as well as other characteristic fragmentations of the benzaldehyde (B42025) core.

| Predicted Mass Spectrometry Fragmentation |

| m/zProposed Fragment Ion |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both high-performance liquid chromatography and gas chromatography are invaluable for assessing purity, isolating the compound, and quantifying it in complex mixtures.

HPLC is a technique used to separate, identify, and quantify each component in a mixture. When coupled with mass spectrometry (HPLC-MS), it provides a highly sensitive and selective analytical method. A reversed-phase HPLC method would be suitable for this compound, where a nonpolar stationary phase is used with a polar mobile phase. This technique is instrumental in determining the purity of a synthesized batch of the compound and for isolating it from reaction byproducts. The mass spectrometer detector confirms the identity of the peak corresponding to the compound by its mass-to-charge ratio.

| Typical HPLC-MS Parameters |

| ParameterCondition |

Given its benzaldehyde structure, this compound is expected to be a semi-volatile compound, making it amenable to analysis by Gas Chromatography (GC), particularly when coupled with tandem mass spectrometry (MS/MS). GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. In volatile profiling research, such as the analysis of flavors, fragrances, or environmental samples, GC-MS is a cornerstone technique. nih.govresearchgate.net The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, allowing for the detection and quantification of the target compound even at trace levels in a complex matrix. This is achieved by selecting the molecular ion in the first mass spectrometer and inducing fragmentation, with the second mass spectrometer analyzing the resulting characteristic fragment ions.

| Typical GC-MS/MS Parameters |

| ParameterCondition |

Investigation of Biological Activities and Molecular Mechanisms

Modulation of Enzyme-Catalyzed Reactions

The chemical structure of 3-Methoxy-4-(3-methylbutoxy)benzaldehyde, featuring a benzaldehyde (B42025) moiety, suggests a potential interaction with enzymes that metabolize aldehydes. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov This metabolic process is a critical detoxification pathway. researchgate.net

While direct enzymatic studies on this compound are not extensively documented in publicly available research, its structural similarity to other aromatic aldehydes allows for informed inferences. Benzaldehyde and its derivatives are known to be effective substrates for various ALDH isozymes, particularly ALDH3A1, which is found in high concentrations in certain tissues. nih.gov

Research on salivary ALDH and recombinant ALDH3A1 has demonstrated that para-substituted benzaldehydes are excellent substrates. nih.gov For instance, compounds like 4-methoxybenzaldehyde (B44291) (anisaldehyde) and 4-hydroxy-3-methoxy-benzaldehyde (vanillin) are readily oxidized by these enzymes. The kinetic parameters for the oxidation of several related aromatic aldehydes by recombinant ALDH3A1 highlight the enzyme's affinity for these structures. nih.gov Given that this compound is an ether derivative of vanillin (B372448), it is plausible that it also serves as a substrate for ALDH isozymes. The enzyme would likely catalyze the oxidation of the aldehyde group to a carboxylic acid group.

Table 1: Kinetic Parameters for Enzymatic Oxidation of Aromatic Aldehydes by Recombinant ALDH3A1

| Aldehyde Substrate | Km [μM] | Vmax [relative to Benzaldehyde] |

|---|---|---|

| Benzaldehyde | 148 | 100 |

| 4-methoxybenzaldehyde (Anisaldehyde) | 19 | 73 |

| 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) | 155 | 6 |

| Cinnamic aldehyde | 6 | 160 |

| 2-naphthaldehyde | 0.4 | 101 |

| 6-methoxy-2-naphthaldehyde (MONAL) | 0.16 | 47 |

Receptor Interactions and Ligand Binding Studies

The benzaldehyde scaffold is a common feature in molecules designed for various biological targets. While direct receptor binding studies for this compound are limited, the behavior of structurally related compounds, such as benzamide (B126) derivatives, can provide valuable context for potential mechanisms of action.

Specific studies detailing the receptor selectivity and binding affinity of this compound are not prominent in the available scientific literature. Characterizing these parameters would require dedicated radioligand binding assays or similar experimental approaches to identify specific molecular targets.

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. wikipedia.org This occurs with receptors that have a basal or constitutive level of activity even in the absence of a ligand. While an agonist increases this activity, an inverse agonist reduces it below the basal level. wikipedia.orgyoutube.com

This mechanism has been notably observed in various benzamide derivatives. For example, a series of N-indanyl benzamides were discovered to be potent inverse agonists of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt), a key therapeutic target for autoimmune diseases. nih.gov These compounds effectively reduce the constitutive activity of the RORγt receptor.

Table 2: Inverse Agonist Activity of N-indanyl Benzamide Derivatives on RORγt

| Compound | Assay Type | IC50 [nM] |

|---|---|---|

| Compound 5c ((S)-enantiomer) | Fluorescence Resonance Energy Transfer (FRET) | 153.7 |

| Mouse Th17 cell differentiation | 47.1 |

The benzaldehyde structure of this compound is chemically related to the benzamide structure. In drug discovery, aldehydes are often used as precursors or starting points for the synthesis of amides and other functional groups. Therefore, the study of inverse agonism in benzamide derivatives provides a relevant framework for understanding the potential biological activities that could be engineered from a benzaldehyde-containing scaffold.

Cellular Pathway Modulation

The interaction of a compound with specific enzymes or receptors inevitably leads to the modulation of cellular pathways.

These pathways are essential for cellular homeostasis, as the accumulation of aldehydes can lead to cellular stress and toxicity through the formation of adducts with proteins and nucleic acids. researchgate.net The metabolism of aldehydes is particularly crucial in pathways involving neurotransmitter degradation and the processing of lipid peroxidation products. nih.govnih.gov Therefore, the introduction of a compound like this compound could potentially influence the capacity and kinetics of these vital metabolic and detoxification systems.

Induction of Apoptosis in Cancer Cell Lines (as observed in related benzaldehydes and coumarins)

The induction of apoptosis, or programmed cell death, is a primary strategy for eliminating cancer cells. nih.gov Research into related benzaldehyde and coumarin (B35378) derivatives has revealed their potential to trigger this process in various cancer cell lines through multiple molecular pathways. nih.govfrontiersin.org

Coumarins have demonstrated a capacity to initiate apoptosis by destabilizing the mitochondrial membrane, which leads to the release of cytochrome c and the subsequent activation of caspases, the enzymes responsible for cellular degradation. nih.gov For example, certain coumarin derivatives have been shown to activate caspase-3, -8, and -9 in human leukemia (HL-60) cells. nih.gov The modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, is a key aspect of this process. nih.gov Studies have shown that these compounds can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis. nih.govfrontiersin.org

Similarly, various benzaldehyde derivatives have been found to induce apoptosis in cancer cells. nih.govresearchgate.net Studies on benzyloxybenzaldehyde derivatives in HL-60 cells indicated that they can cause cell cycle arrest and induce apoptosis, which is associated with the loss of mitochondrial membrane potential. nih.gov In pancreatic cancer cells, benzaldehyde-containing extracts have been observed to increase the Bax/Bcl-2 ratio and upregulate caspase-3, confirming the involvement of a mitochondria-dependent apoptotic pathway. researchgate.net Furthermore, benzaldehyde has been shown to suppress major signaling pathways activated in cancer, such as PI3K/Akt/mTOR and STAT3, by regulating 14-3-3ζ-mediated protein interactions. scilit.com

The table below summarizes the observed apoptotic effects of related compounds on various cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Observed Effects |

| Coumarins | Daphnetin, Esculetin | Melanoma, Colorectal Cancer | Modulates Bcl-2/Bax ratio, promotes caspase-9 activation. nih.gov |

| 3′S,4′S-disenecioylkhellactone | Human Leukemia (HL-60) | Increases sub-G1 cell population, reduces mitochondrial membrane potential, increases cleavage of caspase-3, -8, and -9. nih.gov | |

| 7,8-Dihydroxy-4-methylcoumarin | Breast Cancer | Downregulates p53, Bax, p21, and COX-2; upregulates c-Myc. areeo.ac.ir | |

| Benzaldehydes | Benzyloxybenzaldehyde derivatives | Human Leukemia (HL-60) | Arrests cell cycle progression at G2/M phase, induces loss of mitochondrial membrane potential. nih.gov |

| Benzaldehyde Ethanolic Extract | Pancreatic Cancer (PANC-1) | Increases Bax/Bcl-2 ratio, upregulates caspase-3. researchgate.net |

Antimicrobial Research Focus (as observed in related benzaldehydes)

Benzaldehyde and its derivatives are recognized for their extensive biological activities, including broad-spectrum antimicrobial properties. mdpi.comnih.gov They are considered environmentally safe due to their biodegradability and have been investigated for their efficacy as bactericides and fungicides. mdpi.comnih.gov

Benzaldehyde derivatives have demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The antibacterial mechanism of hydroxybenzaldehydes is believed to involve interaction with the bacterial cell surface, leading to the disintegration of the cell membrane and the release of intracellular components. nih.gov This can also cause the coagulation of cytoplasmic constituents, ultimately leading to cell death or the inhibition of growth. nih.gov

Studies have evaluated these compounds against pathogenic bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comrsc.org For instance, certain aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org Research has also shown that benzaldehyde can act as an antibiotic modulator, enhancing the efficacy of conventional antibiotics like ciprofloxacin (B1669076) and norfloxacin (B1679917) against Staphylococcus aureus strains. mdpi.com

The antifungal properties of benzaldehydes have been well-documented, with activity observed against fungi that are pathogenic to humans or are mycotoxigenic, such as species of Aspergillus and Penicillium. nih.govresearchgate.net The primary mechanism of their antifungal action is thought to be the disruption of the fungus's cellular antioxidation system. nih.govresearchgate.net By targeting components like superoxide (B77818) dismutases and glutathione (B108866) reductase, these compounds destabilize the cellular redox homeostasis, effectively inhibiting fungal growth. nih.govresearchgate.net

Structure-activity relationship studies have revealed that the presence of a hydroxyl group in the aromatic ring can increase the antifungal activity of benzaldehydes. nih.govresearchgate.net Some benzaldehydes not only inhibit fungal growth on their own but can also act as chemosensitizing agents, increasing the sensitivity of fungal pathogens to other antifungal agents and overcoming drug tolerance. nih.govresearchgate.net

Research has also explored the insecticidal properties of benzaldehyde, particularly its larvicidal effects against mosquito species that act as disease vectors. scialert.netscialert.net Studies have demonstrated that benzaldehyde is toxic to the immature stages of Aedes aegypti (the dengue vector) and Culex quinquefasciatus. scialert.net

In laboratory trials, benzaldehyde was effective in killing both larvae and pupae of these mosquito species. scialert.net The lethal concentration (LC50), which is the concentration required to kill 50% of the test population, was determined for benzaldehyde against the larvae of both species. These findings suggest that aromatic compounds like benzaldehyde could be utilized in mosquito control programs. scialert.netscialert.net

The table below presents the larvicidal efficacy of benzaldehyde against two mosquito species.

| Mosquito Species | LC50 Value (ppm) | LC99 Value (ppm) |

| Aedes aegypti | 30.39 | 91.93 |

| Culex quinquefasciatus | 40.48 | 202.77 |

Data sourced from studies on the larvicidal activity of benzaldehyde. scialert.net

Antioxidant Research (as observed in related compounds)

Compounds structurally related to this compound have been investigated for their antioxidant properties. nih.gov Antioxidants are crucial for mitigating the oxidative damage caused by free radicals in the body. The essential oil of Periploca sepium, which is primarily composed of 2-hydroxy-4-methoxybenzaldehyde (B30951) (78.8%), has demonstrated moderate antioxidant activity in various assays, including the DPPH free radical scavenging assay. nih.gov This suggests that the benzaldehyde component is the main contributor to the oil's antioxidant capacity. nih.gov

Similarly, derivatives of natural bromophenols, which share some structural similarities, have been synthesized and shown to ameliorate oxidative damage and reduce the generation of reactive oxygen species (ROS) in human keratinocyte cells. mdpi.com These findings indicate that substituted aromatic aldehydes and related phenolic compounds possess significant antioxidant potential that merits further investigation. mdpi.comresearchgate.net

Anti-inflammatory Research (as observed in related compounds)

A significant body of research has focused on the anti-inflammatory activities of benzaldehyde derivatives isolated from natural sources like marine fungi. nih.govnih.govresearchgate.net These studies often use lipopolysaccharide (LPS)-stimulated macrophage cells (such as RAW264.7) as a model for inflammation. nih.govresearchgate.net

Benzaldehyde derivatives have been shown to markedly inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition is achieved by suppressing the expression of the proteins inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

The molecular mechanism underlying these anti-inflammatory effects often involves the modulation of critical signaling pathways. Research has demonstrated that benzaldehyde derivatives can inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov This is achieved by preventing the phosphorylation of IκB, an inhibitor of NF-κB. nih.gov Additionally, these compounds can suppress the mitogen-activated protein kinase (MAPK) pathway, which is also central to the inflammatory response. nih.gov Some benzaldehyde derivatives also exert their anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.gov

Structure Activity Relationship Sar Studies of 3 Methoxy 4 3 Methylbutoxy Benzaldehyde Derivatives

Correlating Substituent Effects with Bioactivity

The bioactivity of vanillin-based compounds is intricately linked to the nature and position of their substituents. The interplay between the electronic and steric properties of the alkoxy chain, the methoxy (B1213986) group, and the aldehyde function dictates the molecule's interaction with biological targets.

The alkoxy group at the C4 position, which is a 3-methylbutoxy group in the parent compound, is a key determinant of bioactivity, primarily by influencing the molecule's lipophilicity. This property governs the compound's ability to cross cell membranes and fit into the binding pockets of target proteins.

Studies on related vanillin (B372448) and benzaldehyde (B42025) derivatives have consistently shown that the length and branching of the alkoxy chain can significantly alter biological potency. For instance, in a series of vanillic acid ester analogs, which share the same core structure but differ at the aldehyde position, the length of the alkyl chain on the ester was found to be critical for degranulation inhibitory activity in RBL-2H3 cells. The highest activity was observed with a C4 straight alkyl (butyl) chain. nih.gov

Similarly, research on vanillin oxime-N-O-alkanoates demonstrated a correlation between the acyl chain length and antifungal activity. The potency against Rhizoctonia solani increased with chain length, peaking at nine carbons (nonanoate). nih.gov In a different class of compounds, nitazene (B13437292) opioids, the nature of the alkoxy group was a major factor in potency, with ethoxy, isopropoxy, and propoxy chains conferring higher potency than methoxy or butoxy chains. nih.gov This highlights that a simple linear relationship between chain length and activity is not universal; an optimal length and configuration often exist for a specific biological target.

The presence of branching in the 3-methylbutoxy group introduces specific steric bulk that can either enhance or hinder binding to a receptor compared to a straight-chain isomer like pentyloxy. While direct comparative studies on the 3-methylbutoxy derivative are limited, the favorable activity of isopropoxy groups in some compound series suggests that branching can be beneficial for creating optimal interactions within a binding site. nih.gov

Table 1: Impact of Alkoxy/Acyl Chain Length on Bioactivity of Related Vanillin Derivatives This table is interactive. Click on headers to sort.

| Compound Series | Biological Activity | Optimal Chain Length/Observation | Reference |

|---|---|---|---|

| Vanillic Acid Esters | Degranulation Inhibition | C4 (Butyl) chain most potent | nih.gov |

| Vanillin Oxime-N-O-Alkanoates | Antifungal (vs. R. solani) | C9 (Nonanoyl) chain most potent | nih.gov |

The methoxy group at the C3 position is a defining feature of the vanillin scaffold and significantly influences its electronic properties and hydrogen-bonding capabilities. The number and position of methoxy and hydroxyl groups on the aromatic ring play a crucial role in the antioxidant activity of phenolic compounds. nih.gov These electron-donating groups can stabilize free radicals, enhancing their radical-scavenging properties. nih.gov

Modification of the methoxy group, for example, through demethylation to a hydroxyl group, can have a profound impact on bioactivity. mdpi.com A hydroxyl group can act as a hydrogen bond donor, which may be critical for anchoring the molecule in a receptor's active site. Conversely, a methoxy group is only a hydrogen bond acceptor and provides greater lipophilicity than a hydroxyl group.

The position of the methoxy group is also critical. The isomeric compound, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), exhibits different physical and biological properties compared to vanillin, demonstrating that the relative positioning of the hydroxyl and methoxy groups dictates their interaction with the surrounding environment and biological targets. niscpr.res.in In studies of other bioactive scaffolds, the presence of electron-donating groups like methoxy was found to be favorable for antifungal activity. nih.gov The specific 3-methoxy-4-alkoxy arrangement is a common motif in many biologically active natural products, suggesting it is an evolutionarily favored pattern for specific protein interactions.

The aldehyde group at the C1 position is a highly reactive and versatile functional group that is pivotal to the bioactivity and synthetic utility of these derivatives. It acts as a strong electron-withdrawing group, influencing the electron density of the aromatic ring. doubtnut.com This electronic effect modulates the reactivity of the ring and the properties of the other substituents.

The aldehyde's carbonyl group can participate in crucial hydrogen bonding with receptor sites. nih.gov Furthermore, emerging research suggests that some odorant receptors recognize aldehydes not directly, but through their hydrated geminal-diol form. acs.org This hydration dramatically alters the geometry from planar sp² to tetrahedral sp³ and triples the hydrogen-bonding capabilities near that carbon, providing an alternative mechanism for receptor binding and activation. acs.org

From a synthetic perspective, the aldehyde group is an invaluable handle for creating a vast library of derivatives. It readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. jddtonline.inforesearchgate.netresearchgate.net These derivatives often exhibit enhanced or entirely new biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, demonstrating the aldehyde's role as a gateway to diverse pharmacophores. jddtonline.infonih.govnih.gov

Stereochemical Considerations in Activity Profiles (as observed in related compounds)

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, as enzymes and receptors are chiral entities. The 3-methylbutoxy side chain of the titular compound contains a stereocenter at the C3 position of the butyl group, meaning the compound can exist as (R) and (S) enantiomers.

While specific SAR studies comparing the biological activities of the individual enantiomers of 3-methoxy-4-(3-methylbutoxy)benzaldehyde are not extensively documented in the literature, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and metabolism. One enantiomer may fit optimally into a binding site, leading to a strong biological response, while the other may bind weakly or not at all. Therefore, it is highly probable that the (R) and (S) forms of these derivatives would display distinct activity profiles. Future research focusing on the stereoselective synthesis and evaluation of these enantiomers would be essential for a complete understanding of their SAR and for identifying the more active stereoisomer (the eutomer).

Computational SAR Modeling

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating the SAR of bioactive compounds. For vanillin derivatives, these approaches provide insights into how different structural modifications affect binding to specific biological targets. biointerfaceresearch.comresearchgate.net

Molecular docking studies have been employed to predict the binding modes of vanillin derivatives with various enzymes and receptors. researchgate.netnih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. For example, docking studies on related benzaldehyde derivatives have helped rationalize their inhibitory activity against targets like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) by revealing specific hydrogen bonds involving the methoxy and hydroxyl groups. nih.gov Such studies can explain why bulkier groups at certain positions lead to better selectivity for one enzyme over another. researchgate.net

Density Functional Theory (DFT) calculations are also used to investigate the structural and electronic properties of these molecules, such as orbital energies (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. niscpr.res.in These calculations help in understanding the molecule's intrinsic reactivity and the regions most likely to engage in electrophilic or nucleophilic interactions, which is fundamental to SAR. By correlating these computed properties with experimentally observed biological activities, computational models can guide the rational design of new, more potent derivatives of this compound.

Methodological Development for Research Applications

Extraction and Isolation Techniques for Complex Matrices in Chemical Analysis

The extraction and isolation of 3-Methoxy-4-(3-methylbutoxy)benzaldehyde from complex matrices such as biological tissues, environmental samples, or food products are critical preliminary steps for its analysis. While specific protocols for this compound are not extensively detailed in the available literature, general analytical chemistry principles suggest that a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) would be applicable. The choice of solvents and sorbents would be dictated by the physicochemical properties of this compound, including its polarity, which is influenced by the methoxy (B1213986), benzaldehyde (B42025), and methylbutoxy functional groups.

For instance, in the analysis of related benzaldehyde derivatives, solvents like dichloromethane (B109758) and acetonitrile (B52724) have been used for extraction from aqueous phases. nih.govresearchgate.net Subsequent purification could be achieved using column chromatography with a silica (B1680970) gel stationary phase and a mobile phase consisting of a non-polar solvent with a polar modifier, such as a hexane-ethyl acetate (B1210297) gradient. The effectiveness of these techniques for this compound would require empirical validation to optimize recovery and purity.

Table 1: Potential Extraction and Isolation Parameters for this compound

| Parameter | Technique | Description |

| Extraction | Liquid-Liquid Extraction (LLE) | Separation from an aqueous matrix using a water-immiscible organic solvent. |

| Solid-Phase Extraction (SPE) | Use of a solid sorbent to adsorb the compound from a liquid sample, followed by elution with an appropriate solvent. | |

| Isolation | Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel) with a specific mobile phase. |

| Purification | Recrystallization | A technique for purifying solid compounds based on differences in solubility. nih.govresearchgate.net |

Targeted and Untargeted Metabolomics Approaches in Research

Metabolomics provides a comprehensive analysis of the small-molecule metabolites within a biological system. Both targeted and untargeted approaches could be theoretically applied to study this compound, although specific studies involving this compound are not prominent in the literature.

Targeted Metabolomics: This approach would focus on the precise quantification of this compound and a predefined set of related metabolites. It offers high sensitivity and specificity, making it suitable for hypothesis-driven research where the compound is a known biomarker or plays a specific biological role. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be employed, requiring a synthesized standard of this compound for method development and quantification.

Untargeted Metabolomics: In contrast, untargeted metabolomics aims to capture a broad snapshot of all detectable metabolites in a sample, without pre-selection. nih.govkoreascience.kr This discovery-driven approach could potentially identify this compound in samples where its presence is unknown, or reveal metabolic pathways associated with it. nih.govnih.gov Advanced analytical platforms like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography are central to untargeted metabolomics, allowing for the identification of a wide array of compounds. koreascience.kr A recent development in the untargeted profiling of aldehydes involves the use of Girard's reagent and dual neutral loss scanning to enhance detection and identification in complex samples. chromatographyonline.com

Table 2: Comparison of Metabolomics Approaches for Studying this compound

| Approach | Objective | Key Advantages | Common Techniques |

| Targeted | Absolute quantification of the compound. | High sensitivity, specificity, and reproducibility. | LC-MS/MS, GC-MS |

| Untargeted | Comprehensive metabolite profiling and discovery. | Broad coverage, hypothesis generation. nih.govnih.gov | LC-HRMS, GC-HRMS |

Analytical Validation for Quantitative Research Studies

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description |

| Specificity | Differentiates the analyte from other substances. |

| Linearity | Proportional relationship between signal and concentration. |

| Accuracy | Closeness to the true value. |

| Precision | Repeatability of measurements. |

| LOD | Lowest detectable concentration. |

| LOQ | Lowest quantifiable concentration. |

Future Directions and Unexplored Research Avenues for 3 Methoxy 4 3 Methylbutoxy Benzaldehyde

Advanced Synthetic Strategies

While classical organic synthesis provides reliable methods for producing 3-Methoxy-4-(3-methylbutoxy)benzaldehyde, future research will likely focus on developing more efficient, sustainable, and economically viable synthetic routes. The principles of green chemistry are paramount in modern chemical synthesis, pushing for methodologies that reduce waste, consume less energy, and utilize renewable resources. nih.govrsc.org

Key future directions in synthesis include:

Biocatalysis and Enzymatic Conversion: The use of microorganisms or isolated enzymes to produce vanillin (B372448) and its derivatives is a rapidly advancing field. researchgate.netnih.govresearchgate.net Future research could focus on engineering enzymes or microbial pathways specifically for the synthesis of this compound. This could involve a one-step, coenzyme-independent process that starts from abundant, renewable precursors like ferulic acid, which is found in agricultural waste. chemistryviews.org Such methods offer high selectivity and operate under mild conditions, representing a significant step towards sustainable production. nih.gov

Catalytic Fractionation and Ozonolysis: A promising strategy for producing aromatic aldehydes from raw biomass involves catalytic fractionation to depolymerize lignin, followed by ozonolysis. rsc.orgrsc.org Adapting this base-free method could allow for the direct synthesis of vanillin precursors from lignocellulosic biomass, which could then be alkylated to yield the target compound.

Photocatalysis and Microwave-Assisted Synthesis: Exploring light-driven reactions or the use of microwave irradiation could dramatically shorten reaction times and improve energy efficiency. scielo.org.mxnih.gov Photocatalytic methods using novel composite catalysts could enable the conversion of precursors in aqueous media under ambient temperature and pressure, aligning with green chemistry goals. nih.gov

Table 1: Comparison of Potential Advanced Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. | Strain/enzyme development and optimization, low conversion efficiency, substrate/product toxicity to microbes. researchgate.netresearchgate.net |

| Catalytic Fractionation | Direct utilization of biomass, base-free conditions, preservation of carbohydrate pulp. rsc.orgrsc.org | Catalyst efficiency and stability, separation and purification of intermediates. |

| Photocatalysis | Use of light as a clean energy source, mild operating conditions. nih.gov | Development of efficient and stable photocatalysts, optimizing light absorption and quantum yield. |

| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, improved yields. scielo.org.mx | Scale-up feasibility, potential for localized overheating, specialized equipment requirements. |

Comprehensive Mechanistic Elucidation of Biological Interactions

Preliminary studies on vanillin and its derivatives suggest a range of biological activities, but the precise molecular mechanisms often remain unclear. For this compound, a deep dive into its interactions with biological systems is a critical next step.

Future research should aim to:

Identify Specific Molecular Targets: A crucial endeavor is to move beyond general observations of bioactivity (e.g., "antimicrobial") and identify the specific proteins, enzymes, or receptors with which the compound interacts. For instance, many vanillin-like molecules are known to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain and inflammation. nih.govnih.govresearchgate.net Investigating whether this compound acts as an agonist or antagonist at this or other receptors is a key research question. mdpi.com

Elucidate Signaling Pathways: Once a target is identified, the subsequent steps in the cellular signaling cascade need to be mapped. This involves studying downstream effects, such as changes in second messenger concentrations, protein phosphorylation, and gene expression. Understanding these pathways is essential to comprehend the compound's full physiological effect.

Utilize Advanced "-Omics" Technologies: Employing proteomics, metabolomics, and transcriptomics can provide an unbiased, system-wide view of the cellular response to the compound. This can reveal unexpected targets and pathways, offering a more holistic understanding of its biological footprint.

In Silico and Molecular Docking Studies: Computational techniques can predict how this compound binds to potential protein targets. biointerfaceresearch.comnih.gov Molecular docking simulations can provide insights into the binding affinity and the specific amino acid residues involved in the interaction, guiding further experimental validation. nih.gov

Novel Derivatization for Enhanced Bioactivity or Specific Applications

The core structure of this compound serves as an excellent scaffold for chemical modification. Synthesizing a library of new derivatives is a well-established strategy for optimizing biological activity and tailoring the molecule for specific applications. nih.govsphinxsai.com

Promising avenues for derivatization include:

Modification of the Aldehyde Group: The aldehyde functional group is a prime site for modification. It can be converted into Schiff bases, hydrazones, oximes, or other functional groups. biointerfaceresearch.comresearchgate.net Such changes can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, potentially leading to enhanced antimicrobial, antifungal, or anticancer activities. nih.gov

Alterations to the Ether Linkage: The 3-methylbutoxy group could be replaced with other alkyl or aryl groups to modulate the compound's lipophilicity. This is a critical parameter that influences a molecule's ability to cross cell membranes and reach its target.

Ring Substitutions: Introducing additional substituents, such as halogens or nitro groups, onto the benzene (B151609) ring can significantly impact the molecule's reactivity and biological interactions. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic approach to derivatization, coupled with consistent bioactivity screening, is essential for developing a clear understanding of the structure-activity relationship. researchgate.nettandfonline.com This knowledge is invaluable for the rational design of new compounds with superior potency and selectivity. For example, creating derivatives by incorporating 1,2,3-triazole fragments has been shown to yield compounds with interesting antifungal properties. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Key applications of AI and ML include:

Predictive Synthesis and Reaction Optimization: AI algorithms can analyze vast chemical reaction databases to predict the most efficient synthetic routes and optimal reaction conditions (e.g., temperature, catalyst, solvent), minimizing the need for costly and time-consuming trial-and-error experimentation. mindmapai.apppharmafeatures.commdpi.comchemcopilot.com

De Novo Design of Derivatives: Generative AI models can design novel molecular structures based on the this compound scaffold. These models can be trained to optimize for specific properties, such as high binding affinity to a particular protein target or favorable pharmacokinetic profiles. cas.org

Bioactivity and Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity and potential toxicity of novel derivatives before they are even synthesized. fnasjournals.comstanford.eduqima-lifesciences.comresearchgate.net This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, making the discovery process more efficient. nih.govbiorxiv.org

Analysis of Complex Biological Data: ML algorithms are adept at finding patterns in the large datasets generated by "-omics" technologies. This can help identify the molecular signatures associated with the compound's activity and elucidate its mechanism of action. acs.org

Table 2: Application of AI/ML in Future Research of the Compound

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI models suggest synthetic pathways by deconstructing the target molecule into simpler precursors. mindmapai.app | Accelerates the design of novel and efficient synthetic routes. |

| Property Prediction (QSAR) | ML algorithms predict biological activity, toxicity, and physicochemical properties based on molecular structure. fnasjournals.com | Enables rapid virtual screening and prioritization of derivative candidates. |

| Generative Molecular Design | AI creates new molecules optimized for specific criteria (e.g., binding affinity, drug-likeness). cas.org | Facilitates the discovery of novel compounds with enhanced therapeutic potential. |

| Reaction Optimization | AI analyzes experimental data to suggest optimal reaction conditions to maximize yield and minimize byproducts. walshmedicalmedia.com | Reduces development time and cost for both existing and new synthetic methods. |

Q & A

Basic: What are the optimal synthetic routes for 3-Methoxy-4-(3-methylbutoxy)benzaldehyde, and how can reaction efficiency be monitored?

Methodological Answer:

The synthesis typically involves O-prenylation of a phenolic benzaldehyde precursor. A validated protocol () involves:

Alkylation : Reacting 3-methoxy-4-hydroxybenzaldehyde with 3-methylbut-2-enyl bromide under basic conditions (e.g., K₂CO₃ in acetone).

Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm completion by the disappearance of the starting material.

Characterization : Use IR spectroscopy to identify the aldehyde C=O stretch (~1681 cm⁻¹) and ¹H/¹³C NMR to confirm the prenyloxy group (δ ~5.3 ppm for allylic protons, δ ~65–75 ppm for carbons).

Key Variables : Solvent polarity, base strength, and reaction time influence yield. Optimize using DOE (Design of Experiments) approaches.

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- IR Spectroscopy : Confirm the aldehyde group (C=O stretch at ~1680–1700 cm⁻¹) and ether linkages (C-O-C stretch at ~1250 cm⁻¹) .

- NMR :

- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, O percentages.

- HPLC-MS : Use reverse-phase C18 columns (methanol/water mobile phase) for purity assessment and mass confirmation (M+H⁺ expected at m/z ~250).

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural data. For example, in a related compound ():

-

Crystal System : Monoclinic (space group P2₁/n).

-

Unit Cell Parameters :

Parameter Value a 9.4885 Å b 13.048 Å c 12.745 Å β 101.12° V 1548.3 ų -

Refinement : Use SHELXL ( ) for least-squares refinement (R₁ < 0.05).

Application : Compare experimental bond lengths/angles with DFT-calculated values to identify steric or electronic effects from substituents .

Advanced: How should researchers address contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions (e.g., unexpected ¹³C shifts or IR peaks) may arise from impurities, tautomerism, or solvent effects. Resolve via:

Cross-Validation : Repeat analyses in different solvents (DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts.

High-Resolution MS : Confirm molecular ion integrity.

SCXRD : Use crystallographic data () as a structural benchmark.

Dynamic NMR : Probe conformational exchange at variable temperatures if rotamers are suspected .

Advanced: What experimental designs are suitable for evaluating the biological activity of this compound?

Methodological Answer:

For antinociceptive or anti-inflammatory studies ():

In Vivo Models :

- Hot-Plate Test : Measure latency to pain response in mice (dose range: 10–100 mg/kg).

- Carrageenan-Induced Edema : Assess paw edema reduction in rats.

Controls : Include positive controls (e.g., indomethacin) and vehicle controls.

Mechanistic Studies : Use ELISA to quantify TNF-α/IL-6 levels or Western blotting for COX-2 inhibition.

Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

Advanced: How can computational methods predict the reactivity of this compound in derivatization reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA software to:

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate Fukui indices to identify electrophilic (C=O) and nucleophilic (O-methoxy) sites .

Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms in alkylation).

Docking Studies : Predict binding affinities for target proteins (e.g., COX-2) using AutoDock Vina .

Advanced: What strategies optimize the synthesis of chalcone derivatives from this benzaldehyde?

Methodological Answer:

For chalcone synthesis ( ):

Claisen-Schmidt Condensation :

- React with substituted acetophenones in ethanol/NaOH (20% w/v).

- Monitor via TLC (hexane/EtOAc 7:3) until aldehyde peak (~Rf 0.5) disappears.

Purification : Recrystallize from ethanol or use flash chromatography (silica gel, gradient elution).

Yield Optimization : Vary molar ratios (1:1 to 1:1.2 aldehyde:ketone) and reaction time (12–24 h).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.